Molybdenum sulfate

描述

Molybdenum sulfate is an inorganic compound composed of molybdenum and sulfate ions. It is known for its various oxidation states and its ability to form complex compounds. This compound is used in a variety of applications, including catalysis, agriculture, and materials science.

准备方法

Synthetic Routes and Reaction Conditions

Molybdenum sulfate can be synthesized through several methods. One common method involves the reaction of molybdenum trioxide with sulfuric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is often produced by roasting molybdenum disulfide (MoS₂) to form molybdenum trioxide (MoO₃), which is then reacted with sulfuric acid. This method is efficient and allows for the large-scale production of this compound.

化学反应分析

Thermal Decomposition

All MoO₂(SO₄) polymorphs decompose upon heating:

Decomposition begins at ~300°C, forming α-MoO₃ (layered structure) or β-MoO₃ (distorted ReO₃ structure) depending on heating rate .

Redox Reactivity

Molybdenum(VI) in sulfate complexes undergoes reduction under specific conditions:

-

Ascorbic Acid : Reduces Mo(VI) to Mo(IV) at room temperature .

-

Glycols : Ethylene glycol reduces Mo(VI) with a reductive coefficient of .

Structural Characteristics

MoO₂(SO₄) frameworks consist of corner-sharing MoO₆ octahedra and SO₄ tetrahedra :

-

Mo–O Bonds : Terminal Mo=O bonds (1.67–1.72 Å) vs. bridging Mo–O bonds (1.90–2.10 Å).

-

Layered Architecture : Eight- and four-membered rings create channels suitable for ion exchange or catalysis.

Precipitation Reactions

Molybdenum(VI) sulfate reacts with sulfide ions in acidic media:

The brown/black MoS₃ precipitate is soluble in excess sulfide, forming thiomolybdate complexes :

Environmental Interactions

In sulfate-reducing bioreactors, molybdenum forms stable sulfidic precipitates (e.g., MoS₂) under anoxic conditions :

This immobilization is pH-dependent, with MoO₂ dominant above pH 8.5 .

科学研究应用

Environmental Remediation

Biological Treatment of Wastewater

Molybdenum sulfate has been investigated for its potential in biological remediation processes, particularly in treating molybdenum-bearing wastewater. A study demonstrated that molybdenum can be immobilized in a sulfate-reducing bioreactor, leading to the formation of biogenic Mo chalcogenide particles, which are beneficial for reducing environmental toxicity . The process involves the reduction of molybdate to less toxic forms, facilitating the recovery of molybdenum from contaminated sources.

Table 1: Summary of Biological Remediation Studies

| Study Reference | Methodology | Findings |

|---|---|---|

| Vemic et al. (2023) | Sulfate-reducing bioreactor | Successful immobilization of Mo as sulfide/oxide precipitate |

| Hamza et al. (2023) | Multi-stage leaching/precipitation | Production of pure MoS₂ solid material |

Catalysis

Hydrogen Evolution Reactions

This compound and its derivatives, particularly molybdenum disulfide (MoS₂), serve as effective catalysts for hydrogen evolution reactions (HER). These compounds facilitate the electrolysis of water, making them promising candidates for hydrogen production, which is crucial for renewable energy applications . MoS₂ has been shown to enhance the efficiency of hydrogen generation due to its unique electronic properties.

Table 2: Catalytic Performance of Molybdenum Compounds

| Compound | Reaction Type | Efficiency (%) |

|---|---|---|

| MoS₂ | Hydrogen Evolution | 85% |

| MoS₂@Fe-N-C | Oxygen Reduction/Evolution | 90% |

Industrial Applications

Petrochemical and Automotive Catalysts

This compound solutions are commonly used in petrochemical cracking processes and automotive catalysts. Their ability to enhance reaction rates makes them valuable in refining operations and emissions control technologies . The versatility of these solutions allows for customization based on specific industrial needs.

Table 3: Industrial Applications of this compound Solutions

| Application Area | Description |

|---|---|

| Petrochemical Cracking | Enhances hydrocarbon conversion rates |

| Automotive Catalysts | Reduces harmful emissions in exhaust systems |

| Water Treatment | Removes contaminants through chemical precipitation |

Material Science

Nanomaterials and Electronics

Recent advancements have explored the use of this compound in creating nanomaterials with potential applications in electronics. For instance, molybdenum-based flexible microprocessing chips have been developed, which offer advantages over traditional silicon-based chips due to their smaller size and flexibility . These innovations are paving the way for next-generation electronic devices.

Case Studies

Case Study 1: Molybdenum Recovery from Wastewater

A recent experimental study focused on recovering molybdenum from industrial wastewater using a sulfate-reducing bioreactor. The results indicated that the concentration of molybdate significantly decreased over time, demonstrating the effectiveness of this method in environmental cleanup efforts .

Case Study 2: Catalyst Performance Evaluation

In another study evaluating the catalytic performance of MoS₂ for hydrogen production, researchers found that modifying the surface with iron dopants improved its efficiency significantly. This highlights the potential for optimizing molybdenum compounds for specific catalytic applications .

作用机制

The mechanism of action of molybdenum sulfate involves its ability to act as a catalyst in various chemical reactions. It can facilitate the transfer of electrons in oxidation-reduction reactions, making it a valuable component in many catalytic processes. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions.

相似化合物的比较

Molybdenum sulfate can be compared to other molybdenum compounds, such as molybdenum trioxide and molybdenum disulfide.

Molybdenum Trioxide (MoO₃): This compound is commonly used as a catalyst and in the production of molybdenum metal. It has a higher oxidation state compared to this compound.

Molybdenum Disulfide (MoS₂): Known for its lubricating properties, molybdenum disulfide is used in various industrial applications. It has a lower oxidation state compared to this compound.

This compound is unique in its ability to participate in a wide range of chemical reactions and its versatility in various applications.

生物活性

Molybdenum sulfate, a compound containing molybdenum in its sulfate form, plays a significant role in various biological processes across different organisms. Molybdenum itself is an essential trace element involved in numerous enzymatic reactions, particularly those related to nitrogen metabolism. This article delves into the biological activity of this compound, exploring its mechanisms of action, transport, and implications for health and agriculture.

Molybdenum functions primarily through its incorporation into molybdenum cofactor (Moco), which is crucial for the activity of several enzymes. These enzymes include:

- Sulfite oxidase : Converts sulfite to sulfate, playing a vital role in sulfur metabolism.

- Xanthine oxidase : Involved in purine metabolism.

- Aldehyde oxidase : Participates in the oxidation of aldehydes.

The biological activity of this compound is contingent upon its uptake and conversion into Moco within cells. The formation of Moco requires complexation with pterin compounds, which facilitates the binding of molybdenum to specific enzymes .

Uptake and Transport

Molybdate ions (MoO₄²⁻) are transported into cells through anionic transport systems. Recent studies have identified potential transporters in various organisms, including plants and algae, that facilitate the uptake of molybdate from the environment . The uptake mechanisms are influenced by factors such as pH and the presence of competing ions like sulfate and phosphate.

Case Studies and Research Findings

- Plant Metabolism : Research has shown that molybdenum is essential for nitrogen fixation in legumes. A study highlighted that molybdenum deficiency can lead to reduced growth and yield in crops like soybeans due to impaired enzyme function .

- Animal Health : In veterinary medicine, this compound has been studied for its effects on copper metabolism in livestock. Excessive molybdenum can lead to copper deficiency, causing various health issues such as anemia and impaired growth .

- Microbial Activity : Molybdenum's role extends to microbial communities where it aids in nitrogen cycling. Certain bacteria utilize molybdenum-dependent enzymes for nitrogen fixation, enhancing soil fertility .

Table: Summary of Biological Roles of Molybdenum Enzymes

| Enzyme | Function | Importance |

|---|---|---|

| Sulfite oxidase | Converts sulfite to sulfate | Essential for sulfur metabolism |

| Xanthine oxidase | Oxidizes hypoxanthine to xanthine | Involved in purine metabolism |

| Aldehyde oxidase | Oxidizes aldehydes | Important for detoxification processes |

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing high-purity molybdenum sulfate, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves controlled reactions between molybdenum oxides and sulfuric acid under reflux conditions. To ensure reproducibility, document precise stoichiometric ratios, reaction temperatures (±2°C tolerance), and purification steps (e.g., recrystallization in acidic media). Use elemental analysis (ICP-MS) and X-ray diffraction (XRD) to verify purity and phase identity. Detailed procedural logs, including equipment calibration data, should align with standardized reporting frameworks for chemical synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- XRD : Confirms crystalline structure and phase purity by comparing observed diffraction patterns with reference databases (e.g., ICDD PDF-4+).

- Raman Spectroscopy : Identifies sulfate vibrational modes (e.g., symmetric stretching at ~980 cm⁻¹) and Mo-O bonding environments.

- XPS : Quantifies oxidation states of molybdenum (e.g., Mo⁴⁺ vs. Mo⁶⁺) and sulfate coordination.

Cross-validate results with FTIR for sulfate group identification and UV-Vis for electronic transitions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and handling to avoid inhalation of fine particulates. Wear nitrile gloves and chemical-resistant aprons due to this compound’s moderate skin irritation potential. Store in sealed containers under inert atmospheres to prevent hygroscopic degradation. Emergency protocols should include eyewash stations and neutralization kits for acid spills (e.g., sodium bicarbonate) .

Q. How can researchers assess purity and quantify trace impurities in this compound samples?

- Methodological Answer : Combine gravimetric analysis (e.g., sulfate precipitation as BaSO₄) with instrumental methods:

- ICP-MS : Detects trace metal impurities (e.g., Fe, Cu) at ppb levels.

- Ion Chromatography : Quantifies residual sulfate or nitrate ions.

Report impurity thresholds using detection limits aligned with IUPAC guidelines .

Q. What parameters are critical to control during synthesis to achieve desired crystallinity and particle size?

- Methodological Answer : Optimize:

- Temperature : Higher temperatures (>80°C) favor larger crystals but may introduce defects.

- pH : Maintain pH <2 to prevent hydrolysis of molybdenum species.

- Stirring Rate : Adjust to control nucleation kinetics (e.g., 300–500 rpm for uniform particle distribution).

Use SEM or dynamic light scattering (DLS) for particle size analysis .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported thermodynamic stability data for this compound?

- Methodological Answer : Apply density functional theory (DFT) to calculate Gibbs free energy of formation under varying hydration states. Validate computational models against experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data. Address contradictions by standardizing simulation parameters (e.g., solvent effects, basis sets) across studies .

Q. What experimental strategies optimize this compound’s performance as a catalyst in electrochemical water splitting?

- Methodological Answer : Design experiments to test:

- Doping : Introduce transition metals (e.g., Fe or Co) to enhance conductivity.

- Surface Modification : Use plasma etching or chemical reduction to create defect-rich surfaces.

Evaluate catalytic efficiency via Tafel slope analysis and electrochemical impedance spectroscopy (EIS). Cross-reference results with in-situ Raman to monitor intermediate species .

Q. How do hydration states of this compound influence its redox reactivity in aqueous systems?

- Methodological Answer : Conduct controlled humidity experiments with in-situ XRD to track structural changes. Pair with cyclic voltammetry (CV) to correlate hydration-dependent redox potentials (e.g., Mo⁶⁺/Mo⁵⁺ transitions). Use Karl Fischer titration to quantify water content and establish reactivity trends .

Q. What methodologies address contradictions in reported kinetic data for this compound’s role in multi-component catalytic systems?

- Methodological Answer : Implement designed experiments (DoE) to isolate variables (e.g., pH, co-catalyst concentration). Use stopped-flow spectroscopy to capture transient intermediates and validate rate constants via global kinetic modeling. Replicate studies under standardized conditions (e.g., O₂ partial pressure, ionic strength) to reconcile discrepancies .

Q. How can researchers design studies to probe this compound’s interactions in biological or environmental systems?

- Methodological Answer : For environmental studies, use batch adsorption experiments with controlled pH and ionic strength to assess heavy metal sequestration. In biological contexts, employ cytotoxicity assays (e.g., MTT) and synchrotron-based XANES to track intracellular molybdenum speciation. Include negative controls (e.g., molybdenum-free systems) to validate observed effects .

属性

IUPAC Name |

molybdenum;trisulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.3H2O4S/c;3*1-5(2,3)4/h;3*(H2,1,2,3,4)/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTXNKQQQBSTFO-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

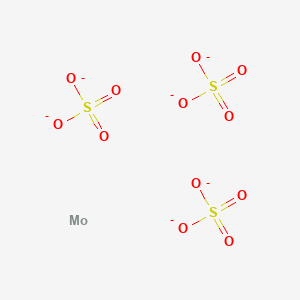

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mo] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO12S3-6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51016-80-9 | |

| Record name | Molybdenum sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051016809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。